4,4-Bis(4-(2-quinolylmethoxy)phenyl)pentanoic acid sodium salt
Overview
Description
Preparation Methods
The synthesis of ABT-080 involves several steps starting from commercially available diphenolic acid. The reaction of phenol with 4-oxopentanoic acid in the presence of sulfuric acid yields 4,4-bis(4-hydroxyphenyl)pentanoic acid. This intermediate is then esterified with methanol and sulfuric acid to produce the methyl pentanoate . The final product, ABT-080, is obtained through further chemical modifications.
Chemical Reactions Analysis
ABT-080 undergoes various chemical reactions, including:
Oxidation: ABT-080 can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the quinolylmethoxy groups.
Substitution: ABT-080 can undergo substitution reactions, particularly at the quinolylmethoxy groups, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
ABT-080 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study leukotriene biosynthesis and inhibition.
Biology: Helps in understanding the role of leukotrienes in immune responses and inflammation.
Medicine: Potential therapeutic applications in treating asthma and other inflammatory diseases.
Industry: Used in the development of new anti-inflammatory drugs and research on leukotriene inhibitors .
Mechanism of Action
ABT-080 exerts its effects by inhibiting the 5-lipoxygenase activating protein (FLAP), which is essential for the biosynthesis of leukotrienes. By blocking this pathway, ABT-080 prevents the formation of leukotrienes such as LTB4 and LTC4, which are involved in inflammatory responses. This inhibition helps reduce inflammation and bronchoconstriction, making it a potential therapeutic agent for asthma and related conditions .
Comparison with Similar Compounds
ABT-080 is unique in its high potency and selectivity as a leukotriene biosynthesis inhibitor. Similar compounds include:
Montelukast: An orally available leukotriene receptor antagonist widely used for asthma treatment.
Zafirlukast: Another leukotriene receptor antagonist used for asthma management.
Pranlukast: A leukotriene receptor antagonist used in the treatment of asthma and allergic rhinitis.
Compared to these compounds, ABT-080 directly inhibits the biosynthesis of leukotrienes rather than blocking their receptors, offering a different mechanism of action and potentially greater efficacy in certain conditions .
Properties
Molecular Formula |
C37H31N2NaO4 |
---|---|
Molecular Weight |
590.6 g/mol |
IUPAC Name |
sodium;4,4-bis[4-(quinolin-2-ylmethoxy)phenyl]pentanoate |
InChI |
InChI=1S/C37H32N2O4.Na/c1-37(23-22-36(40)41,28-12-18-32(19-13-28)42-24-30-16-10-26-6-2-4-8-34(26)38-30)29-14-20-33(21-15-29)43-25-31-17-11-27-7-3-5-9-35(27)39-31;/h2-21H,22-25H2,1H3,(H,40,41);/q;+1/p-1 |
InChI Key |
IQIPMOPRODKMFM-UHFFFAOYSA-M |
SMILES |
CC(CCC(=O)[O-])(C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C=C2)C4=CC=C(C=C4)OCC5=NC6=CC=CC=C6C=C5.[Na+] |
Isomeric SMILES |
CC(CCC(=O)[O-])(C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C=C2)C4=CC=C(C=C4)OCC5=NC6=CC=CC=C6C=C5.[Na+] |
Canonical SMILES |
CC(CCC(=O)[O-])(C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C=C2)C4=CC=C(C=C4)OCC5=NC6=CC=CC=C6C=C5.[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ABT-080; ABT080; ABT 080; VML-530; VML530; VML 530 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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